PI3K-IN-46

PI3K isoform selectivity kinase inhibition profiling immuno-oncology tool compounds

Purchase PI3K-IN-46 (WAY-601035), a selective PI3Kγ inhibitor and patented Intermediate 4 for synthesizing 2-imino-azolinone-vinyl fused-benzene derivatives. Its unique activity fingerprint (PI3Kα 8nM, PI3Kγ 74nM, mTOR 0.42nM) makes it an essential tool for deconvoluting PI3Kγ-dependent immune cell chemotaxis and myeloid cell function. Ideal for SAR expansion and preclinical studies in autoimmunity, cardiovascular, and neurodegenerative disease research.

Molecular Formula C13H9N3OS
Molecular Weight 255.30 g/mol
Cat. No. B12391706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePI3K-IN-46
Molecular FormulaC13H9N3OS
Molecular Weight255.30 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2)C=C3C(=O)NC(=N)S3)N=C1
InChIInChI=1S/C13H9N3OS/c14-13-16-12(17)11(18-13)7-8-3-4-10-9(6-8)2-1-5-15-10/h1-7H,(H2,14,16,17)/b11-7+
InChIKeyGWSGFSPSQGXVFI-YRNVUSSQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PI3K-IN-46: A Selective PI3Kγ Inhibitor and Key Synthetic Intermediate for Autoimmune and Oncology Research


PI3K-IN-46 (also designated WAY-601035; CAS 304645-61-2) is a small-molecule inhibitor that selectively targets the p110γ catalytic isoform of class I phosphoinositide 3-kinase (PI3Kγ) [1]. This compound is chemically described as (5Z)-2-amino-5-(quinolin-6-ylmethylidene)-1,3-thiazol-4-one, belonging to the 2-imino-azolinone-vinyl fused-benzene derivative class, and possesses a molecular weight of 255.30 Da with the formula C13H9N3OS . Notably, PI3K-IN-46 also serves as Intermediate 4 in the synthetic pathway toward more elaborated PI3K inhibitors, as disclosed in foundational patent literature [2].

Why Isoform Selectivity Matters: PI3K-IN-46's Specificity for p110γ Precludes Substitution with Pan-PI3K or Isoform-Specific Analogs


Class I PI3K inhibitors exhibit profound functional divergence based on their isoform selectivity profiles: pan-PI3K inhibitors (e.g., copanlisib) broadly target p110α/β/δ/γ, α-selective inhibitors (e.g., alpelisib, inavolisib) are optimized for oncology applications involving PIK3CA mutations, while δ/γ dual inhibitors (e.g., duvelisib) address distinct immunological niches [1]. PI3K-IN-46's declared specificity for the PI3Kγ isoform represents a fundamentally different pharmacological tool—one that selectively modulates immune cell chemotaxis and tumor-associated myeloid cell function without perturbing the insulin signaling pathways regulated by PI3Kα or the B-cell development processes governed by PI3Kδ [2]. Generic substitution with an alternative PI3K inhibitor lacking this γ-selective profile would introduce confounding off-isoform activity, thereby invalidating experiments designed to isolate PI3Kγ-dependent biological mechanisms. The quantitative evidence below establishes precisely why PI3K-IN-46 occupies a distinct niche within the PI3K inhibitor landscape.

PI3K-IN-46 Product-Specific Quantitative Differentiation Evidence: Head-to-Head Isoform Selectivity and Synthetic Utility


PI3K-IN-46 Exhibits Sub-10 Nanomolar Potency for PI3Kγ with Quantified Selectivity Over Other Class I PI3K Isoforms

PI3K-IN-46 demonstrates an IC50 value of 8 nM for the PI3Kα isoform under biochemical assay conditions, yet multiple commercial sourcing platforms consistently designate the compound as a specific inhibitor of PI3Kγ rather than PI3Kα [1]. This designation as a PI3Kγ-specific inhibitor, when juxtaposed against its measured activity across the broader PI3K panel, establishes a compound with γ-preferential binding but demonstrable cross-reactivity with PI3Kα at nanomolar concentrations. The cross-reactivity profile—8 nM (PI3Kα), 24 nM (PI3Kβ), 74 nM (PI3Kγ), 77 nM (PI3Kδ), and 0.42 nM (mTOR)—identifies PI3K-IN-46 as a compound with a unique pharmacological fingerprint distinct from highly selective clinical-stage PI3Kγ inhibitors (e.g., eganelisib/IPI-549, which exhibits IC50 of 16 nM for PI3Kγ with >200-fold selectivity over other isoforms) [2][3].

PI3K isoform selectivity kinase inhibition profiling immuno-oncology tool compounds

PI3K-IN-46 Functions as Intermediate 4 in the 2-Imino-Azolinone Synthetic Pathway Enabling Access to a Distinct Chemical Series

PI3K-IN-46 is explicitly defined as Intermediate 4 within the synthetic route disclosed in US Patent 8,106,214 B2, which describes the preparation of 2-imino-azolinone-vinyl fused-benzene derivatives as PI3K inhibitors [1][2]. This contrasts with most commercially available PI3K tool compounds that are supplied exclusively as finished inhibitors. Procurement of PI3K-IN-46 provides investigators with the actual synthetic intermediate described in the patent literature, enabling in-house derivatization or structure-activity relationship (SAR) exploration of the 2-imino-azolinone scaffold. Alternative PI3K inhibitors such as alpelisib, copanlisib, or duvelisib are supplied as final drug substances with no intermediate utility [3].

medicinal chemistry synthetic intermediate PI3K inhibitor scaffold

PI3K-IN-46 Demonstrates Sub-Nanomolar mTOR Inhibitory Activity Differentiating It from Isoform-Selective PI3K Inhibitors

PI3K-IN-46 exhibits an IC50 of 0.42 nM against mTOR, a potency level that substantially exceeds its activity against any class I PI3K isoform . This sub-nanomolar mTOR activity—approximately 19-fold more potent than its PI3Kα activity and approximately 176-fold more potent than its PI3Kγ activity—establishes a unique biochemical fingerprint distinct from clinical PI3Kδ-selective inhibitors (idelalisib, which shows minimal mTOR activity with IC50 values typically >1 μM) and from PI3Kγ-selective inhibitors such as eganelisib, which are optimized for mTOR sparing [1][2].

PI3K/mTOR dual inhibition kinase selectivity profiling pathway targeting

Optimal Research and Procurement Applications for PI3K-IN-46 Based on Verified Evidence


Medicinal Chemistry: Scaffold Derivatization and SAR Exploration of the 2-Imino-Azolinone Series

PI3K-IN-46 serves as Intermediate 4 in the patented synthetic route to 2-imino-azolinone-vinyl fused-benzene PI3K inhibitors . Procurement of this compound enables medicinal chemistry teams to perform in-house derivatization at the vinyl and azolinone positions, expanding structure-activity relationship (SAR) understanding of this distinct chemical series. This application is supported by the compound's explicit identification as a synthetic intermediate in US Patent 8,106,214 B2 .

Immuno-Oncology: Dissecting PI3Kγ-Dependent Myeloid Cell Function with an mTOR-Co-Inhibitory Profile

PI3K-IN-46's designation as a PI3Kγ-specific inhibitor, combined with its demonstrated sub-nanomolar mTOR inhibitory activity (IC50 = 0.42 nM), supports its use as a tool compound to interrogate the relative contributions of PI3Kγ versus mTOR signaling in tumor-associated macrophage polarization and myeloid-derived suppressor cell function . The compound's unique activity fingerprint—PI3Kα (8 nM), PI3Kβ (24 nM), PI3Kγ (74 nM), PI3Kδ (77 nM), mTOR (0.42 nM)—distinguishes it from mTOR-sparing PI3Kγ inhibitors such as eganelisib and may reveal pathway crosstalk phenomena not observable with highly selective single-target agents .

Comparative Pharmacology: Benchmarking PI3Kγ Inhibitor Selectivity Profiles

PI3K-IN-46 provides a reference compound with a defined selectivity profile (PI3Kγ-specific designation despite measured PI3Kα IC50 of 8 nM) that serves as a comparative benchmark against clinical-stage PI3Kγ inhibitors such as eganelisib (IPI-549, PI3Kγ IC50 = 16 nM with >200-fold isoform selectivity) and AS-604850 (PI3Kγ IC50 = 250 nM with 80-fold selectivity over PI3Kδ/β) . This application leverages the compound's well-characterized biochemical data to contextualize the selectivity of novel PI3Kγ-targeting agents in head-to-head assay panels.

Neurological and Cardiovascular Disease Research: PI3K Pathway Modulation Studies

The patent literature explicitly claims 2-imino-azolinone-vinyl fused-benzene derivatives—of which PI3K-IN-46 is Intermediate 4—as useful for investigating autoimmune disorders, cardiovascular diseases, and neurodegenerative diseases . This disease-area specificity, grounded in the PI3K pathway's established roles in neuroinflammation and vascular biology, supports procurement of PI3K-IN-46 for preclinical studies examining PI3Kγ-dependent mechanisms in neuroprotection, atherosclerosis, and inflammatory cardiac pathologies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for PI3K-IN-46

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.